An In-Depth Technical Guide to the In Vitro Pharmacological Properties of Echinocystic Acid-3-Glucoside
An In-Depth Technical Guide to the In Vitro Pharmacological Properties of Echinocystic Acid-3-Glucoside
Introduction: Unveiling the Therapeutic Potential of a Natural Saponin
Echinocystic acid, a pentacyclic triterpenoid saponin, and its glycosidic derivatives have garnered significant attention within the scientific community for their diverse pharmacological activities. This guide focuses on the in vitro properties of a key derivative, echinocystic acid-3-glucoside, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. While much of the existing in vitro research has centered on the aglycone form, echinocystic acid, this document will synthesize the available data on the 3-glucoside and, where necessary, extrapolate from the well-documented effects of its parent compound to illuminate its potential therapeutic applications.
This guide will delve into the anti-inflammatory, anti-cancer, and neuroprotective properties of echinocystic acid-3-glucoside, presenting detailed experimental protocols and exploring the underlying molecular mechanisms. The causality behind experimental choices will be elucidated, and all protocols are designed as self-validating systems to ensure scientific integrity.
Part 1: Anti-Inflammatory Properties: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, making the identification of novel anti-inflammatory agents a critical area of research. Echinocystic acid and its glycosides have demonstrated potent anti-inflammatory effects in various in vitro models.
Scientific Rationale
The inflammatory response is a complex biological process involving the activation of immune cells and the production of pro-inflammatory mediators. A key initiating step in many inflammatory conditions is the activation of pattern recognition receptors, such as Toll-like receptor 4 (TLR4), by pathogen-associated molecular patterns like lipopolysaccharide (LPS). This triggers downstream signaling cascades, primarily involving the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the transcription and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway also plays a crucial regulatory role in inflammation.[1][2] The in vitro investigation of echinocystic acid-3-glucoside's anti-inflammatory potential logically focuses on its ability to modulate these key signaling pathways and reduce the production of inflammatory mediators in a controlled cellular environment.
Experimental Workflow: Assessing Anti-Inflammatory Activity in Macrophages
The following workflow outlines a standard approach to evaluate the anti-inflammatory effects of echinocystic acid-3-glucoside using a macrophage cell line, such as RAW 264.7 or BV2 microglia, stimulated with LPS.
Caption: Workflow for in vitro anti-inflammatory assessment.
Detailed Experimental Protocols
Causality: It is crucial to determine the non-toxic concentration range of echinocystic acid-3-glucoside before assessing its pharmacological effects. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability.[3][4]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of echinocystic acid-3-glucoside (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
Causality: To directly quantify the anti-inflammatory effect, the levels of key pro-inflammatory cytokines, TNF-α and IL-6, secreted by activated macrophages are measured using a highly specific and sensitive enzyme-linked immunosorbent assay (ELISA).[5]
Methodology:
-
Cell Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with non-toxic concentrations of echinocystic acid-3-glucoside for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA Procedure: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, eBioscience). This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Incubating with cell supernatants and standards.
-
Adding a biotinylated detection antibody.
-
Adding streptavidin-HRP.
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
Causality: To elucidate the molecular mechanism of action, Western blotting is employed to analyze the phosphorylation (activation) status of key proteins in the NF-κB, MAPK, and PI3K/Akt signaling pathways.[7][8]
Methodology:
-
Protein Extraction: After treatment as in Protocol 2 (with shorter LPS stimulation times, e.g., 30-60 minutes for phosphorylation events), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-p65, phospho-IκBα, phospho-ERK, phospho-p38, phospho-JNK, phospho-Akt, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[7][8]
Key Findings and Data Presentation
Studies on the aglycone, echinocystic acid, have shown a significant reduction in the production of TNF-α and IL-1β in LPS-stimulated alveolar macrophages.[1] This effect is attributed to the inhibition of NF-κB and MAPK activation.[1] While specific quantitative data for echinocystic acid-3-glucoside is less prevalent in the literature, it is expected to exhibit similar, if not modulated, activity due to the glycosidic moiety which can influence bioavailability and cellular uptake.
| Parameter | Control | LPS | LPS + Echinocystic Acid-3-Glucoside (Low Conc.) | LPS + Echinocystic Acid-3-Glucoside (High Conc.) |
| TNF-α (pg/mL) | < 20 | 1500 ± 120 | 950 ± 80 | 400 ± 50 |
| IL-6 (pg/mL) | < 15 | 2200 ± 180 | 1300 ± 110 | 600 ± 70 |
| p-p65/total p65 | 1.0 | 5.2 ± 0.4 | 3.1 ± 0.3 | 1.5 ± 0.2 |
| p-ERK/total ERK | 1.0 | 4.8 ± 0.5 | 2.9 ± 0.3 | 1.3 ± 0.1 |
| p-Akt/total Akt | 1.0 | 0.9 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3 |
| Hypothetical data for illustrative purposes. |
Signaling Pathway Diagram
Caption: Proposed anti-inflammatory mechanism of action.
Part 2: Anti-Cancer Properties: Inducing Cell Demise in Malignancies
The search for novel anti-cancer agents from natural sources is a cornerstone of oncological research. Triterpenoids, including echinocystic acid, have demonstrated promising cytotoxic effects against various cancer cell lines.
Scientific Rationale
Cancer is characterized by uncontrolled cell proliferation and evasion of apoptosis (programmed cell death). Effective anti-cancer drugs often work by inducing cell cycle arrest and promoting apoptosis. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[9] Therefore, investigating the ability of echinocystic acid-3-glucoside to inhibit cancer cell viability, induce apoptosis, and modulate the PI3K/Akt/mTOR pathway provides a rational basis for assessing its anti-cancer potential.
Experimental Workflow: Evaluating Anti-Cancer Activity in Vitro
This workflow describes a typical in vitro screening process for an anti-cancer compound using various cancer cell lines.
Caption: Workflow for in vitro anti-cancer assessment.
Detailed Experimental Protocols
Causality: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. Determining the IC50 value is a critical first step in evaluating the potency of a potential anti-cancer drug.[10]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HeLa cervical cancer) in 96-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a range of concentrations of echinocystic acid-3-glucoside for 24, 48, and 72 hours.
-
MTT Assay: Perform the MTT assay as described in Protocol 1.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Causality: To determine if the observed cytotoxicity is due to apoptosis, Annexin V/propidium iodide (PI) staining followed by flow cytometry is used. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
Methodology:
-
Cell Treatment: Treat cancer cells with echinocystic acid-3-glucoside at its IC50 concentration for 24 or 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Causality: To investigate the molecular mechanisms of apoptosis induction and pathway modulation, Western blotting is performed to analyze the expression of key proteins involved in these processes. This includes pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3) and components of the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR).[9]
Methodology:
-
Protein Extraction and Quantification: As described in Protocol 3.
-
Immunoblotting: Probe membranes with primary antibodies against Bax, Bcl-2, cleaved caspase-3, p-Akt, total Akt, p-mTOR, total mTOR, and a loading control.
-
Detection: As described in Protocol 3.
Key Findings and Data Presentation
Studies on echinocystic acid have shown that it inhibits the proliferation, migration, and invasion of non-small cell lung cancer cells (A549) and induces apoptosis.[9] This was associated with the inhibition of the PI3K/Akt/mTOR signaling pathway.[9] While specific IC50 values for echinocystic acid-3-glucoside are not extensively reported, it is anticipated to have cytotoxic effects on various cancer cell lines.
| Cell Line | Compound | IC50 (µM) | Reference |
| A549 (Lung) | Echinocystic Acid | ~20-40 (estimated) | [9] |
| MCF-7 (Breast) | Echinocystic Acid-3-Glucoside | Not Reported | |
| HeLa (Cervical) | Echinocystic Acid-3-Glucoside | Not Reported | |
| Further research is needed to establish the IC50 values of echinocystic acid-3-glucoside. |
Signaling Pathway Diagram
Caption: Proposed anti-cancer mechanism of action.
Part 3: Neuroprotective Properties: Shielding Neurons from Damage
Neurodegenerative diseases and acute brain injuries are characterized by progressive neuronal loss. Identifying compounds with neuroprotective properties is a major goal in neuroscience research.
Scientific Rationale
Neuronal death in various neurological disorders is often mediated by excitotoxicity, oxidative stress, and neuroinflammation. Glutamate-induced excitotoxicity, a process involving the overactivation of glutamate receptors, leads to excessive calcium influx and subsequent neuronal damage.[11] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, also contributes significantly to neuronal demise. The PI3K/Akt signaling pathway is known to play a crucial role in promoting neuronal survival.[12] Therefore, evaluating the ability of echinocystic acid-3-glucoside to protect neurons from these insults in vitro is a logical approach to assess its neuroprotective potential.
Experimental Workflow: Assessing Neuroprotection in Neuronal Cultures
This workflow outlines the investigation of neuroprotective effects using primary neuronal cultures or neuronal cell lines.
Caption: Workflow for in vitro neuroprotection assessment.
Detailed Experimental Protocols
Causality: To model excitotoxic neuronal death, cultured neurons are exposed to a high concentration of glutamate. The neuroprotective effect of echinocystic acid-3-glucoside is then quantified by measuring cell viability.
Methodology:
-
Cell Culture: Culture primary cortical neurons or a neuronal cell line like SH-SY5Y.
-
Treatment: Pre-treat the cells with various concentrations of echinocystic acid-3-glucoside for 1-2 hours.
-
Glutamate Exposure: Expose the cells to a neurotoxic concentration of glutamate (e.g., 100-200 µM) for 24 hours.
-
Viability Assay: Assess cell viability using the MTT assay (Protocol 1) or by measuring lactate dehydrogenase (LDH) release, an indicator of cell membrane damage.
Causality: To determine if the neuroprotective effect involves the mitigation of oxidative stress, intracellular ROS levels are measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Methodology:
-
Cell Treatment: Treat neuronal cells as in Protocol 7, but with an oxidative insult like hydrogen peroxide (H₂O₂) instead of glutamate.
-
Probe Loading: Load the cells with DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS, using a fluorescence microplate reader or fluorescence microscopy.
Causality: To investigate the molecular mechanisms underlying the neuroprotective effects, Western blotting is used to examine the activation of pro-survival pathways, such as PI3K/Akt, and the expression of apoptosis-related proteins.
Methodology:
-
Protein Extraction and Quantification: As described in Protocol 3, after inducing neuronal damage.
-
Immunoblotting: Probe membranes with primary antibodies against p-Akt, total Akt, Bcl-2, Bax, and cleaved caspase-3.
-
Detection: As described in Protocol 3.
Key Findings and Data Presentation
Echinocystic acid has been shown to exert neuroprotective effects in in vivo and in vitro models of Parkinson's disease and hypoxic-ischemic brain injury.[2][12] These effects are associated with the activation of the PI3K/Akt signaling pathway and the inhibition of neuroinflammation.[2] While direct evidence for the neuroprotective effects of echinocystic acid-3-glucoside is still emerging, it is a promising candidate for further investigation.
| Condition | Cell Viability (%) | Intracellular ROS (Fold Change) | p-Akt/total Akt (Fold Change) |
| Control | 100 | 1.0 | 1.0 |
| Glutamate | 55 ± 5 | - | - |
| Glutamate + EAG | 85 ± 6 | - | - |
| H₂O₂ | - | 4.2 ± 0.4 | 0.8 ± 0.1 |
| H₂O₂ + EAG | - | 1.8 ± 0.2 | 2.1 ± 0.3 |
| Hypothetical data for illustrative purposes, where EAG is Echinocystic Acid-3-Glucoside. |
Signaling Pathway Diagram
Caption: Proposed neuroprotective mechanism of action.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the in vitro pharmacological properties of echinocystic acid-3-glucoside, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective potential. While much of the detailed mechanistic work has been conducted on its aglycone, echinocystic acid, the available evidence suggests that the 3-glucoside derivative is a promising therapeutic candidate. The provided experimental workflows and protocols offer a robust framework for researchers to further investigate its mechanisms of action and to identify its potential clinical applications.
Future research should focus on a number of key areas:
-
Direct Comparative Studies: In vitro studies directly comparing the potency and efficacy of echinocystic acid and its 3-glucoside are needed to understand the role of the glycosidic moiety.
-
Expanded Anti-Cancer Screening: The cytotoxic effects of echinocystic acid-3-glucoside should be evaluated against a broader panel of cancer cell lines to determine its spectrum of activity and to identify potential cancer types for which it may be most effective.
-
In-Depth Neuroprotection Studies: Further investigation into the neuroprotective mechanisms of echinocystic acid-3-glucoside is warranted, particularly in models of other neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis.
-
Pharmacokinetic and Bioavailability Studies: To bridge the gap between in vitro findings and potential in vivo applications, studies on the absorption, distribution, metabolism, and excretion (ADME) of echinocystic acid-3-glucoside are essential.
By addressing these research questions, the scientific community can continue to unlock the full therapeutic potential of this promising natural compound.
References
- Joh, E. H., Gu, W., & Kim, D. H. (2012). Echinocystic acid ameliorates lung inflammation in mice and alveolar macrophages by inhibiting the binding of LPS to TLR4 in NF-κB and MAPK pathways. Biochemical pharmacology, 84(3), 331–340.
- Zhang, L., Wang, Y., Xu, J., Peng, J., & Pu, Y. (2018). Echinocystic acid induces the apoptosis, and inhibits the migration and invasion of non-small cell lung cancer cells. Oncology reports, 39(4), 1731–1738.
- Li, Y., Liu, Y., Wang, J., Sun, S., & Wang, G. (2022). Echinocystic Acid Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson's Disease Model Mice. Frontiers in pharmacology, 12, 787771.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews. Drug discovery, 4(12), 988–1004.
-
Bio-protocol. (n.d.). TNF-α, IL-6 and IL-8 ELISA. Retrieved from [Link]
-
Joh, E. H., Gu, W., & Kim, D. H. (2012). Echinocystic acid ameliorates lung inflammation in mice and alveolar macrophages by inhibiting the binding of LPS to TLR4 in NF-κB and MAPK pathways. PubMed. Retrieved from [Link]
-
Dong, L., Wang, H., Niu, J., Zou, M., Wu, N., Yu, D., Wang, Y., & Zou, Z. (2015). Echinacoside induces apoptotic cancer cell death by inhibiting the nucleotide pool sanitizing enzyme MTH1. Dove Medical Press. Retrieved from [Link]
-
Madrid, L. V., & Mayo, M. W. (2005). Akt-mediated regulation of NFκB and the essentialness of NFκB for the oncogenicity of PI3K and Akt. PMC. Retrieved from [Link]
- Chen, P. N., Chu, S. C., Chiou, H. L., Chiang, C. L., Yang, S. F., & Hsieh, Y. S. (2005). Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro and Suppress Tumor Growth In Vivo. Nutrition and Cancer, 53(2), 232-243.
-
Zhang, L., Wang, Y., Xu, J., Peng, J., & Pu, Y. (2018). Echinocystic acid induces the apoptosis, and inhibits the migration and invasion of non-small cell lung cancer cells. ResearchGate. Retrieved from [Link]
-
Tsai, M. L., Lin, C. C., Lin, W. C., & Yang, C. H. (2017). Echinacoside Inhibits Glutamate Release by Suppressing Voltage-Dependent Ca2+ Entry and Protein Kinase C in Rat Cerebrocortical Nerve Terminals. PMC. Retrieved from [Link]
-
Chen, P. N., Chu, S. C., Chiou, H. L., Chiang, C. L., Yang, S. F., & Hsieh, Y. S. (2005). Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro and Suppress Tumor Growth In Vivo. SciSpace. Retrieved from [Link]
-
Li, Y., Liu, Y., Wang, J., Sun, S., & Wang, G. (2022). Echinocystic Acid Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson's Disease Model Mice. Frontiers in Pharmacology. Retrieved from [Link]
-
Sugimoto, M., Kuroyanagi, G., Tsuchida, E., & Sakagami, H. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Sugimoto, M., Kuroyanagi, G., Tsuchida, E., & Sakagami, H. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. Retrieved from [Link]
-
Li, Y., Liu, Y., Wang, J., Sun, S., & Wang, G. (2022). Echinocystic Acid Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson's Disease Model Mice. Frontiers. Retrieved from [Link]
-
Li, Y., Liu, Y., Wang, J., Sun, S., & Wang, G. (2022). Echinocystic Acid Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson's Disease Model Mice. PubMed. Retrieved from [Link]
-
Yousif, M. N., Fathy, U. S., Mohi El-Deen, E., & Fayed, E. A. (2021). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Retrieved from [Link]
-
Zhang, J., Wang, L., Wang, Y., Chen, J., & Li, J. (2015). Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways. PubMed. Retrieved from [Link]
- Fimognari, C., Berti, F., Nusse, M., Cantelli-Forti, G., & Hrelia, P. (2005). Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line.
-
Chen, P. N., Chu, S. C., Chiou, H. L., Chiang, C. L., Yang, S. F., & Hsieh, Y. S. (2005). Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro and Suppress Tumor Growth In Vivo. SciSpace. Retrieved from [Link]
-
Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]
-
Li, Y., Liu, Y., Wang, J., Sun, S., & Wang, G. (2022). Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation. Frontiers. Retrieved from [Link]
-
Zhang, L., Ma, Y., Zhang, Y., & Liu, Y. (2023). Echinocystic acid alleviated hypoxic-ischemic brain damage in neonatal mice by activating the PI3K/Akt/Nrf2 signaling pathway. Frontiers. Retrieved from [Link]
-
Wu, C., Chen, F., Ruan, Y., Liu, J., Wang, S., & Sun, S. (2020). Echinocystic acid provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice. PubMed. Retrieved from [Link]
-
Avogaro, A., Fadini, G. P., Gallo, A., Pagnin, E., & de Kreutzenberg, S. V. (2021). PI3K/AKT/MTOR and ERK1/2-MAPK signaling pathways are involved in autophagy stimulation induced by caloric restriction or caloric restriction mimetics in cortical neurons. Aging-US. Retrieved from [Link]
-
Li, J., Zhao, F., Wang, Y., & Liu, J. (2019). The effect of glutamate-induced excitotoxicity on DNA methylation in astrocytes in a new in vitro neuron-astrocyte-endothelium co-culture system. PubMed. Retrieved from [Link]
-
Ferrari, D., Speciale, A., Cristani, M., Fratantonio, D., & Saija, A. (2021). (PDF) Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages. ResearchGate. Retrieved from [Link]
-
Chen, P. N., Chu, S. C., Chiou, H. L., Chiang, C. L., Yang, S. F., & Hsieh, Y. S. (2005). (PDF) Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro and Suppress Tumor Growth In Vivo. ResearchGate. Retrieved from [Link]
-
Zhang, Y., & Liu, D. (2019). The Effects and Mechanisms of Cyanidin-3-Glucoside and Its Phenolic Metabolites in Maintaining Intestinal Integrity. MDPI. Retrieved from [Link]
-
Sun, X., Wang, X., Zhang, D., Liu, J., & Wang, Y. (2023). Cyanidin-3-O-Glucoside Induces the Apoptosis of Human Gastric Cancer MKN-45 Cells through ROS-Mediated Signaling Pathways. PMC. Retrieved from [Link]
-
Li, J., Zhao, F., Wang, Y., & Liu, J. (2019). The effect of glutamate-induced excitotoxicity on DNA methylation in astrocytes in a new in vitro neuron-astrocyte-endothelium co-culture system. PubMed. Retrieved from [Link]
-
Park, W., & Kim, H. J. (2024). Alleviative Effect of Geniposide on Lipopolysaccharide-Stimulated Macrophages via Calcium Pathway. MDPI. Retrieved from [Link]
-
Caraci, F., Gulisano, W., L'Episcopo, F., & Tirolo, C. (2024). Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders. MDPI. Retrieved from [Link]
-
Papathanasiou, M. A., & Kostomitsopoulos, N. G. (2015). Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Frontiers. Retrieved from [Link]
-
Shanmugam, M. K., Lee, J. H., & Ahn, K. S. (2026). Investigating the In Vitro Mitochondria-Mediated Anticancer Activity of the Plant Metabolite Ursolic Acid. MDPI. Retrieved from [Link]
Sources
- 1. [Research progress on pharmacological activities of echinacoside] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Echinocystic acid provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanidin-3-O-Glucoside Modulates the In Vitro Inflammatory Crosstalk between Intestinal Epithelial and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Echinocystic Acid Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson’s Disease Model Mice [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Natural products targeting the MAPK signaling pathway: potential options for ulcerative colitis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. MAPK Phosphatase-3 Mediates Chronic Endoplasmic Reticulum Stress Promoting Hepatic Gluconeogenesis | MDPI [mdpi.com]
